2′-O-Methyladenosine (Am) is a modified ribonucleoside that arises from the post-transcriptional modification of adenosine in RNA. [, ] This modification involves the addition of a methyl group to the 2′ oxygen atom of the ribose sugar in adenosine. [, ] Am is found in various types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). [, , ] It is particularly prevalent in the 5′-terminal cap structures of mRNA, where it plays a role in mRNA stability and translation initiation. [, , ]
2'-O-Methyladenosine is naturally occurring in many biological systems. It is incorporated into ribosomal RNA and transfer RNA, where it contributes to the proper functioning of these essential molecules. The modification is catalyzed by specific methyltransferases, such as Fibrillarin in eukaryotic cells, which are crucial for maintaining cellular RNA integrity.
Chemically, 2'-O-Methyladenosine belongs to a class of compounds known as nucleoside modifications. It is categorized under ribonucleosides due to its ribose sugar component and is specifically classified as an O-methylated derivative of adenosine.
The reaction conditions are critical for optimizing yield and selectivity. The use of anhydrous conditions helps prevent hydrolysis of the reactants, while controlling the temperature ensures that side reactions are minimized. After synthesis, purification steps involve careful isolation techniques to separate the desired product from by-products such as dimethylated adenosines.
The molecular formula for 2'-O-Methyladenosine is CHNO, with a molecular weight of 281.27 g/mol. The structure features a purine base (adenine) linked to a ribose sugar that has a methyl group attached to its 2' carbon atom.
The structural representation highlights the key functional groups involved:
2'-O-Methyladenosine participates in various biochemical reactions primarily related to RNA metabolism. Its presence affects RNA folding, stability, and interactions with proteins.
The modification alters the hydrogen bonding patterns within RNA structures, enhancing stability against nucleases. This modification can also influence ribosome interactions during protein synthesis.
The mechanism by which 2'-O-Methyladenosine exerts its effects involves several key processes:
Research indicates that RNAs with 2'-O-methylation show increased resistance to exonucleases, making them more stable in cellular environments .
2'-O-Methyladenosine has several important applications in molecular biology:
The biosynthesis of 2'-O-methyladenosine (Am) is primarily catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. In eukaryotes, the TRM13 gene family encodes conserved enzymes responsible for Am formation at position 58 (Am58) in tRNA. The Saccharomyces cerevisiae Trm13 protein was the first identified tRNA-specific 2'-O-methyltransferase, exhibiting strict specificity for adenosine residues within the tRNA's variable loop and elbow regions. Structural studies reveal that Trm13 homologs contain a Rossmann-fold catalytic domain that binds SAM and positions the tRNA substrate for methyl group transfer [5] [10].
Homologs of Trm13 have been functionally characterized across diverse eukaryotes:
Table 1: Eukaryotic TRM13 Homologs and Their Functions
Organism | Gene | tRNA Substrates | Cellular Function | Catalytic Features |
---|---|---|---|---|
S. cerevisiae | Trm13 | tRNA^(Ser)(UGA), tRNA^(Leu)(UAA) | tRNA stability, translation fidelity | SAM-dependent, Rossmann-fold |
Homo sapiens | FTSJ1 | tRNA^(Asp)(GUC), tRNA^(Gly)(GCC) | Tumor suppression, translation regulation | Nucleolar localization, K-D-K-E catalytic tetrad |
Oryza sativa | OsTRM13 | tRNA-Gly-GCC | Salt stress tolerance | Stress-inducible, complements yeast mutants |
Viral RNA 2'-O-methylation is executed by virally encoded methyltransferases (MTases), notably the NS5 protein in flaviviruses (e.g., Dengue, Zika, West Nile virus). The NS5 MTase domain adopts a conserved fold with two ligand-binding pockets: one for SAM and another for the RNA cap (GpppN-RNA → GpppNm-RNA). Key structural elements include:
Structural analyses of Dengue virus NS5 bound to SAM and RNA cap analogs reveal that cap-0 (GpppN) undergoes initial N7-methylation followed by 2'-O-methylation to form cap-1 (GpppNm). The adenosine moiety of the cap's first transcribed nucleotide is positioned optimally for 2'-O-methylation via hydrogen bonding with residues like Ser150 and Asn17 [9].
The methyl transfer reaction follows a universal S~N~2 nucleophilic substitution mechanism:
Kinetic parameters for representative methyltransferases:
Table 2: Kinetic Parameters of SAM-Dependent 2'-O-Methyltransferases
Enzyme | Substrate | K~m~ (SAM) | K~m~ (RNA) | k~cat~ | Inhibition by SAH |
---|---|---|---|---|---|
FTSJ1 (Human) | tRNA^(Asp)(GUC) | 8.2 µM | 0.9 µM (tRNA) | 0.45 min⁻¹ | K~i~ = 0.12 µM |
DENV NS5 | GpppAC~5~ | 1.7 µM | 2.3 µM | 0.8 min⁻¹ | K~i~ = 0.15 µM |
OsTRM13 (Rice) | tRNA-Gly-GCC | 5.6 µM | 1.8 µM (tRNA) | 0.6 min⁻¹ | K~i~ = 0.3 µM |
Plants dynamically regulate Am biosynthesis to enhance environmental stress tolerance. In rice (Oryza sativa), salt stress and abscisic acid (ABA) treatment trigger a 3.5-fold increase in Am levels within 24 hours. This response is mediated by the rapid transcriptional upregulation of OsTRM13, which encodes the tRNA-specific 2'-O-methyltransferase. Quantitative studies demonstrate:
A similar regulatory paradigm exists in Arabidopsis, where oxidative stress induces the expression of tRNA methyltransferase genes, though direct links to Am remain under investigation.
Table 3: Stress-Induced Regulation of Am Biosynthesis in Rice
Stress Condition | Am Level Change | OsTRM13 Expression | Phenotype of Transgenics |
---|---|---|---|
Control (no stress) | Baseline | 1.0x | Normal growth |
200 mM NaCl (24h) | ↑ 3.5x | ↑ 8x | Overexpression: 40% ↑ survival |
100 µM ABA (24h) | ↑ 2.8x | ↑ 6x | RNAi: 60% ↓ survival |
Cold (7d) | ↔ | ↔ | No significant change |
Viruses co-opt host transcriptional machinery and deploy viral methyltransferases to regulate 2'-O-methylation:
Viral mutants lacking 2'-O-MTase activity (e.g., WNV E218A) show 100-fold reduced replication due to:
Table 4: Viral Strategies for Regulating 2'-O-Methylation
Regulatory Mechanism | Viral/Host Factor | Functional Outcome | Replication Impact |
---|---|---|---|
Transcriptional hijacking | NS2B-NS3 protease | Cleaves STAT1/2 → ↓ISGs, ↑FBL | Enhances vRNA methylation |
Phosphorylation | CKII kinase (host) | pT104-NS5 → 20x ↑ MTase activity | ↑ Viral replication |
Feedback inhibition | SAH accumulation | Competitive SAM binding | ↓ Methylation, immune evasion |
Chemical Compounds Mentioned:
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